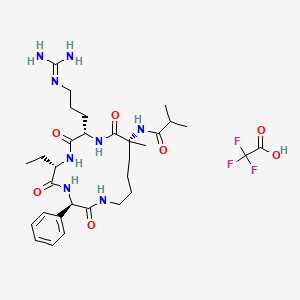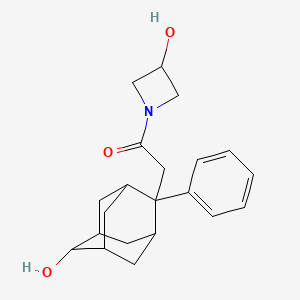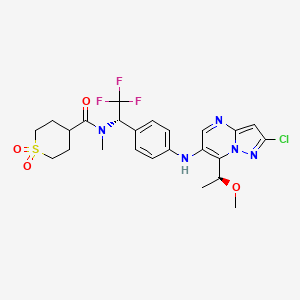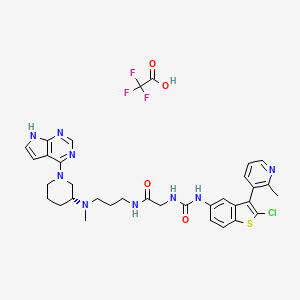
MM-401 Tfa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic route for MM-401 (TFA) involves the preparation of the core structure followed by the introduction of functional groups necessary for its activity. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity, typically greater than 99% .
Industrial production methods for MM-401 (TFA) are also not widely available in the public domain. The compound is usually produced in research laboratories and supplied by chemical companies specializing in bioactive molecules .
Analyse Chemischer Reaktionen
MM-401 (TFA) primarily undergoes interactions that inhibit the MLL1-WDR5 interaction. It does not undergo typical chemical reactions like oxidation, reduction, or substitution in its role as an inhibitor. The major product formed from its interaction is the inhibition of MLL1 activity, leading to cell cycle arrest, apoptosis, and differentiation .
Common reagents and conditions used in these reactions include the compound itself at various concentrations (10, 20, 40 µM) and incubation times (48 hours) to observe its effects on cell lines .
Wissenschaftliche Forschungsanwendungen
MM-401 (TFA) has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of MLL1 H3K4 methyltransferase activity.
Biology: It is utilized to understand the role of MLL1 in cell cycle regulation, apoptosis, and differentiation.
Medicine: MM-401 (TFA) is significant in the research of MLL leukemia, providing insights into potential therapeutic approaches.
Industry: The compound is used in the development of new drugs targeting MLL1-related pathways
Wirkmechanismus
MM-401 (TFA) exerts its effects by specifically inhibiting the MLL1 H3K4 methyltransferase activity. It blocks the interaction between MLL1 and WDR5, which is crucial for the assembly of the MLL1 complex. This inhibition leads to a decrease in H3K4 methylation, resulting in cell cycle arrest, apoptosis, and differentiation .
The molecular targets involved include MLL1 and WDR5, and the pathways affected are those related to cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
MM-401 (TFA) is unique in its specific inhibition of MLL1 H3K4 methyltransferase activity. Similar compounds include:
MM-102: Another MLL1 inhibitor that blocks the MLL1-WDR5 interaction.
MI-2: An inhibitor of the menin-MLL interaction.
EPZ-5676: A DOT1L inhibitor that targets a different methyltransferase involved in MLL leukemia
MM-401 (TFA) stands out due to its high specificity and potency in inhibiting MLL1 activity, making it a valuable tool in leukemia research .
Eigenschaften
Molekularformel |
C31H47F3N8O7 |
|---|---|
Molekulargewicht |
700.7 g/mol |
IUPAC-Name |
N-[(3R,6S,9S,12R)-9-[3-(diaminomethylideneamino)propyl]-6-ethyl-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclohexadec-12-yl]-2-methylpropanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H46N8O5.C2HF3O2/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31;3-2(4,5)1(6)7/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33);(H,6,7)/t20-,21-,22+,29+;/m0./s1 |
InChI-Schlüssel |
UCPNHHHBFDAYBP-HXXCMCGZSA-N |
Isomerische SMILES |
CC[C@H]1C(=O)N[C@@H](C(=O)NCCCC[C@@](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,10S,12R,14R,16S,17S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819782.png)
![[(3R,4S,8S,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10819811.png)
![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10819825.png)
![[(10S,12S,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819832.png)


![4-Fluoro-2-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-[5-(triazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B10819841.png)
![[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819845.png)
![13-(3-benzamido-4-fluoroanilino)-N-(2-morpholin-4-ylethyl)-2-oxotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5-carboxamide](/img/structure/B10819851.png)
![N-[5-(3,5-dicyano-1,2,6-trimethyl-4H-pyridin-4-yl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide](/img/structure/B10819853.png)
![[(3S,4R,8R,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10819860.png)

![[(1R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819866.png)
![4-{[3,5-Dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B10819873.png)